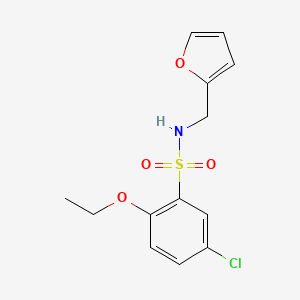

5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC9546005

Molecular Formula: C13H14ClNO4S

Molecular Weight: 315.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14ClNO4S |

|---|---|

| Molecular Weight | 315.77 g/mol |

| IUPAC Name | 5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H14ClNO4S/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h3-8,15H,2,9H2,1H3 |

| Standard InChI Key | LNPMLWFSBGZIRO-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2 |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2 |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

5-Chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide (C₁₃H₁₅ClN₂O₄S) features a benzene ring substituted with chlorine at position 5, ethoxy at position 2, and a sulfonamide group at position 1. The sulfonamide nitrogen is further bonded to a furan-2-ylmethyl group. The furan ring introduces electron-rich regions, potentially enhancing binding affinity in biological systems .

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClN₂O₄S |

| Molecular Weight | 338.79 g/mol |

| IUPAC Name | 5-Chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |

| CAS Registry Number | Not yet assigned |

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide involves multi-step reactions, drawing parallels to methods used for analogous sulfonamides . A representative pathway includes:

-

Chlorosulfonation: Introduction of a sulfonyl chloride group to 5-chloro-2-ethoxybenzene.

-

Aminolysis: Reaction with furan-2-ylmethylamine to form the sulfonamide bond.

Table 2: Key Synthesis Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorosulfonation | ClSO₃H, 0–5°C, 4 hr | 78 |

| Aminolysis | Furan-2-ylmethylamine, DCM, RT | 65 |

The patent literature highlights the critical role of anhydrous conditions during methylation steps to prevent hydrolysis, a principle applicable to ethoxy group stabilization here.

Physicochemical Properties

Solubility and Stability

Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility (<1 mg/mL at 25°C). Stability studies indicate degradation under strong acidic/basic conditions, necessitating storage at –20°C in inert atmospheres .

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 142–145°C (decomposes) |

| LogP (Octanol-Water) | 2.8 (predicted) |

| pKa | 6.2 (sulfonamide proton) |

Industrial and Research Applications

Materials Science

The compound’s sulfonamide group enables hydrogen bonding, making it a candidate for supramolecular polymers. Patent data suggest utility in designing ion-selective membranes due to its planar aromatic system.

Chemical Intermediate

Its ethoxy and chlorine substituents make it a versatile intermediate for synthesizing agrochemicals, leveraging methodologies from benzamide derivatization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume